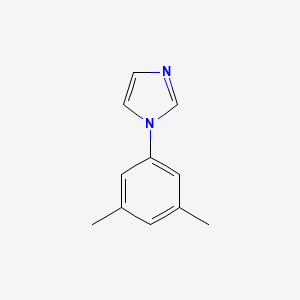
3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid
Overview
Description
3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid is a complex organic compound characterized by the presence of an indole core substituted with a cyclohexene ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, which can be synthesized via the Fischer indole synthesis. This involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring.
Next, the cyclohexene ring is introduced through a Heck reaction, where a halogenated indole derivative reacts with cyclohexene in the presence of a palladium catalyst
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Fischer indole synthesis and Heck reaction, ensuring higher yields and purity. Additionally, the carboxylation step can be performed using advanced catalytic systems to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions can target the indole ring or the cyclohexene ring, resulting in the formation of dihydroindole derivatives or cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for ketone formation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for selective reductions.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Dihydroindole derivatives, cyclohexane derivatives.
Substitution: Halogenated indoles, nitroindoles, alkylated indoles.
Scientific Research Applications
Chemistry: In synthetic organic chemistry, 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its indole core is a common motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of anti-inflammatory and anticancer agents. Its ability to interact with various biological targets makes it a promising candidate for further pharmacological studies.
Industry: In the material science industry, this compound is investigated for its use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors involved in inflammatory pathways, thereby modulating their activity. The indole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and alter biological processes.
Comparison with Similar Compounds
Indole-3-carboxylic acid: Similar indole core but lacks the cyclohexene ring, making it less sterically hindered.
3-(Cyclohex-1-en-1-yl)indole: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Indole-6-carboxylic acid: Similar carboxylic acid substitution but without the cyclohexene ring, leading to different chemical properties.
Uniqueness: 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid is unique due to the combination of the cyclohexene ring and the carboxylic acid group on the indole core. This structural arrangement provides distinct steric and electronic properties, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
3-(cyclohexen-1-yl)-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c17-15(18)11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h4,6-9,16H,1-3,5H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBDRIDNEPEVTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458023 | |
| Record name | 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494799-16-5 | |
| Record name | 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60458023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-3,3-Dimethyl-2-[[(1R,2R)-2-(2-methyl-5-phenyl-1-pyrrolyl)cyclohexyl]thioureido]-N,N-bis(2-isobutyl)butanamide](/img/structure/B1610345.png)
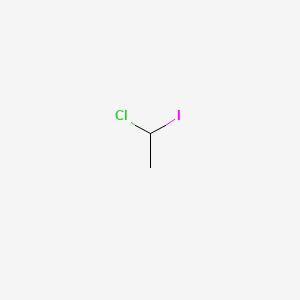
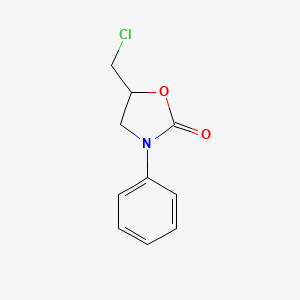
![Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine](/img/structure/B1610349.png)
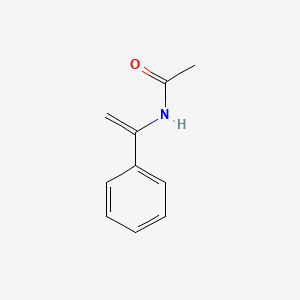

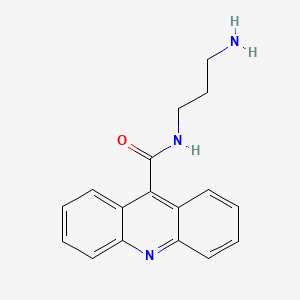
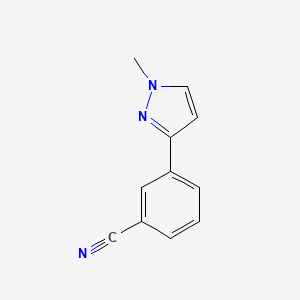
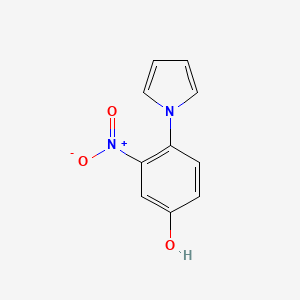
![4-[(3-Chlorophenyl)carbonyl]benzonitrile](/img/structure/B1610360.png)
![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1610363.png)

